molecular formula C22H24N4O5S2 B2649332 N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide CAS No. 921816-02-6

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide

Cat. No.: B2649332
CAS No.: 921816-02-6
M. Wt: 488.58
InChI Key: UJYKMOLPQNAZHB-UHFFFAOYSA-N
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Description

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinyl group, a sulfonyl group, and a butyramide moiety. Its multifaceted nature makes it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenylsulfamoyl Intermediate: The pyridazinyl intermediate is then coupled with a phenylsulfamoyl intermediate through a nucleophilic substitution reaction.

    Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide
  • N-(4-(N-(4-(6-(propylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide

Uniqueness

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide is unique due to its specific ethylsulfonyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-[[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-3-5-21(27)23-17-10-12-19(13-11-17)33(30,31)26-18-8-6-16(7-9-18)20-14-15-22(25-24-20)32(28,29)4-2/h6-15,26H,3-5H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYKMOLPQNAZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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